molecular formula C9H11NO B12980987 [1-(2-Pyridyl)cyclopropyl]methanol

[1-(2-Pyridyl)cyclopropyl]methanol

Cat. No.: B12980987
M. Wt: 149.19 g/mol
InChI Key: SAFCWNDMMNZFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Pyridin-2-yl)cyclopropyl)methanol is an organic compound that features a cyclopropyl group attached to a pyridine ring and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyridin-2-yl)cyclopropyl)methanol typically involves the cyclopropanation of pyridine derivatives. One common method is the reaction of pyridine with cyclopropylmethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of (1-(Pyridin-2-yl)cyclopropyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-(Pyridin-2-yl)cyclopropyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridin-2-yl-methanones, while reduction can produce pyridin-2-yl-methanols.

Scientific Research Applications

(1-(Pyridin-2-yl)cyclopropyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-(Pyridin-2-yl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-(Pyridin-2-yl)cyclopropyl)methanone
  • (1-(Pyridin-2-yl)cyclopropyl)amine
  • (1-(Pyridin-2-yl)cyclopropyl)ethanol

Uniqueness

(1-(Pyridin-2-yl)cyclopropyl)methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(1-pyridin-2-ylcyclopropyl)methanol

InChI

InChI=1S/C9H11NO/c11-7-9(4-5-9)8-3-1-2-6-10-8/h1-3,6,11H,4-5,7H2

InChI Key

SAFCWNDMMNZFIM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.